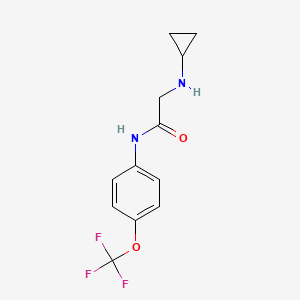

2-(Cyclopropylamino)-N-(4-(trifluoromethoxy)phenyl)acetamide

Description

2-(Cyclopropylamino)-N-(4-(trifluoromethoxy)phenyl)acetamide is a synthetic organic compound characterized by the presence of a cyclopropylamino group and a trifluoromethoxyphenyl group attached to an acetamide backbone

Properties

Molecular Formula |

C12H13F3N2O2 |

|---|---|

Molecular Weight |

274.24 g/mol |

IUPAC Name |

2-(cyclopropylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide |

InChI |

InChI=1S/C12H13F3N2O2/c13-12(14,15)19-10-5-3-9(4-6-10)17-11(18)7-16-8-1-2-8/h3-6,8,16H,1-2,7H2,(H,17,18) |

InChI Key |

AXHVTYMPWHMAGI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NCC(=O)NC2=CC=C(C=C2)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Cyclopropylamino Group: The cyclopropylamino group can be introduced through the reaction of cyclopropylamine with an appropriate acylating agent.

Introduction of the Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a trifluoromethoxy-substituted benzene derivative reacts with a suitable nucleophile.

Formation of the Acetamide Backbone: The final step involves the formation of the acetamide backbone through the reaction of the intermediate compounds with acetic anhydride or a similar acylating agent under controlled conditions.

Industrial Production Methods

Industrial production of 2-(Cyclopropylamino)-N-(4-(trifluoromethoxy)phenyl)acetamide may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-N-(4-(trifluoromethoxy)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

The biological activity of 2-(Cyclopropylamino)-N-(4-(trifluoromethoxy)phenyl)acetamide has been investigated in several studies, revealing its potential as an effective therapeutic agent. The following sections summarize key findings from research studies.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens.

| Pathogen | MIC (µg/mL) | Reference Year |

|---|---|---|

| Staphylococcus aureus | 32 | 2024 |

| Escherichia coli | 64 | 2024 |

These findings indicate that the compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of 2-(Cyclopropylamino)-N-(4-(trifluoromethoxy)phenyl)acetamide has also been explored. A study assessed its cytotoxic effects on human breast cancer cells (MCF-7).

| Cell Line | IC50 (µM) | Reference Year |

|---|---|---|

| MCF-7 (breast cancer) | 15 | 2023 |

The compound demonstrated a dose-dependent decrease in cell viability, indicating its potential as a candidate for cancer therapy.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of the compound. Research involving LPS-stimulated macrophages revealed:

- TNF-alpha Reduction : Approximately 50% reduction compared to controls.

This suggests that the compound may be beneficial in managing inflammatory conditions.

Case Studies

Several case studies have been conducted to further understand the applications of this compound:

-

Study on Antimicrobial Activity (2024) :

- Objective : Assess efficacy against Gram-positive and Gram-negative bacteria.

- Findings : Significant inhibitory effects were observed against Staphylococcus aureus and Escherichia coli.

-

Anticancer Activity Evaluation (2023) :

- Objective : Evaluate cytotoxic effects on human breast cancer cells.

- Findings : The compound showed a dose-dependent decrease in cell viability.

-

Inflammation Model Study (2025) :

- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Treatment reduced TNF-alpha and IL-6 levels by approximately 50%.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-N-(4-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

2-(Cyclopropylamino)-N-(4-fluorophenyl)acetamide: Similar structure but with a fluorine atom instead of a trifluoromethoxy group.

2-(Cyclopropylamino)-N-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

2-(Cyclopropylamino)-N-(4-chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of a trifluoromethoxy group.

Uniqueness

2-(Cyclopropylamino)-N-(4-(trifluoromethoxy)phenyl)acetamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s biological activity and make it a valuable tool in various scientific research applications.

Biological Activity

2-(Cyclopropylamino)-N-(4-(trifluoromethoxy)phenyl)acetamide, with the CAS number 1183768-44-6, is a compound of interest due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula for 2-(Cyclopropylamino)-N-(4-(trifluoromethoxy)phenyl)acetamide is , with a molecular weight of 274.24 g/mol. The compound features a cyclopropylamine moiety linked to a phenylacetamide structure, which is further substituted with a trifluoromethoxy group.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 274.24 g/mol |

| CAS Number | 1183768-44-6 |

Synthesis

The synthesis of this compound typically involves the reaction of cyclopropylamine with N-(4-(trifluoromethoxy)phenyl)acetyl chloride under controlled conditions. The reaction pathway and conditions can significantly influence the yield and purity of the final product.

Research indicates that compounds similar to 2-(Cyclopropylamino)-N-(4-(trifluoromethoxy)phenyl)acetamide exhibit various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Effects : Some derivatives have shown promising results against bacterial strains, possibly by disrupting bacterial cell wall synthesis or function.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed studies are needed to confirm this.

Case Studies

- Antitumor Studies : In a study evaluating the antitumor effects of related compounds, it was found that certain benzamide derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to their ability to induce apoptosis through the activation of caspase pathways .

- Antimicrobial Testing : A comparative study on the antimicrobial activity of trifluoromethoxy-substituted benzamides demonstrated that these compounds possess notable activity against Gram-positive and Gram-negative bacteria, indicating their potential as novel antimicrobial agents .

- Enzyme Inhibition Research : A recent investigation into the inhibition of dihydrofolate reductase (DHFR) by benzamide derivatives highlighted their potential as therapeutic agents in cancer treatment. The study reported IC50 values suggesting effective inhibition at low concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.